N-(2-aminobenzimidazol-1-yl)acetamide
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Overview
Description
N-(2-aminobenzimidazol-1-yl)acetamide is a compound that belongs to the class of benzimidazole derivatives. Benzimidazole is a heterocyclic aromatic organic compound that is known for its diverse pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-aminobenzimidazol-1-yl)acetamide typically involves the reaction of 2-aminobenzimidazole with acetic anhydride or acetyl chloride. The reaction is carried out under reflux conditions in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and heat transfer. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: N-(2-aminobenzimidazol-1-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amine group in the compound can undergo nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides
Properties
Molecular Formula |
C9H10N4O |
---|---|
Molecular Weight |
190.20 g/mol |
IUPAC Name |
N-(2-aminobenzimidazol-1-yl)acetamide |
InChI |
InChI=1S/C9H10N4O/c1-6(14)12-13-8-5-3-2-4-7(8)11-9(13)10/h2-5H,1H3,(H2,10,11)(H,12,14) |
InChI Key |
RKIXMFOASYORSF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NN1C2=CC=CC=C2N=C1N |
Origin of Product |
United States |
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